molecular formula C14H18O2 B14198412 4,4'-(1,4-Phenylene)dibutanal CAS No. 832688-84-3

4,4'-(1,4-Phenylene)dibutanal

Cat. No.: B14198412
CAS No.: 832688-84-3
M. Wt: 218.29 g/mol
InChI Key: PQRIUTLZEVWOMZ-UHFFFAOYSA-N
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Description

4,4’-(1,4-Phenylene)dibutanal is an organic compound characterized by the presence of two butanal groups attached to a central phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,4-Phenylene)dibutanal typically involves the reaction of 1,4-phenylenediamine with butanal under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(1,4-Phenylene)dibutanal may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,4-Phenylene)dibutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 4,4’-(1,4-Phenylene)dicarboxylic acid.

    Reduction: 4,4’-(1,4-Phenylene)dibutanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4,4’-(1,4-Phenylene)dibutanal has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Phenylene)dibutanal involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The phenylene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1,4-Phenylene)dibutanol: The reduced form of 4,4’-(1,4-Phenylene)dibutanal with primary alcohol groups instead of aldehyde groups.

    4,4’-(1,4-Phenylene)dicarboxylic acid: The oxidized form with carboxylic acid groups.

    4,4’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): A compound with terpyridine groups attached to the phenylene ring.

Uniqueness

4,4’-(1,4-Phenylene)dibutanal is unique due to the presence of two reactive aldehyde groups, which allow for a wide range of chemical modifications and applications. Its structural properties enable it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry and material science.

Properties

CAS No.

832688-84-3

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4-[4-(4-oxobutyl)phenyl]butanal

InChI

InChI=1S/C14H18O2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h7-12H,1-6H2

InChI Key

PQRIUTLZEVWOMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC=O)CCCC=O

Origin of Product

United States

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